REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][CH2:12][CH:11]([C:14]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=3)[CH2:10][CH:9]=2)=[CH:4][CH:3]=1.[OH:21][C:22]1[CH:27]=[CH:26][C:25]([CH:28]2[CH2:33][CH2:32][CH:31]([C:34]3[CH:39]=[CH:38][C:37]([OH:40])=[CH:36][CH:35]=3)[CH2:30][CH2:29]2)=[CH:24][CH:23]=1>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C@H:8]2[CH2:13][CH2:12][C@H:11]([C:14]3[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=3)[CH2:10][CH2:9]2)=[CH:6][CH:7]=1.[OH:21][C:22]1[CH:23]=[CH:24][C:25]([C@@H:28]2[CH2:33][CH2:32][C@H:31]([C:34]3[CH:35]=[CH:36][C:37]([OH:40])=[CH:38][CH:39]=3)[CH2:30][CH2:29]2)=[CH:26][CH:27]=1
|
Name
|
1,4-bis(4-hydroxyphenyl)-1-cyclohexene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1=CCC(CC1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1CCC(CC1)C1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture which
|
Type
|
CUSTOM
|
Details
|
is subjected to conventional purification methods
|
Type
|
CUSTOM
|
Details
|
to provide a purified product
|
Type
|
DISSOLUTION
|
Details
|
the product is then dissolved in an organic solvent which
|
Type
|
CUSTOM
|
Details
|
is suitably used in column separation processes, such as methanol, acetonitrile or tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
alternatively, the reaction mixture obtained
|
Type
|
CUSTOM
|
Details
|
is suitably used in column separation processes, such as methanol, acetonitrile or tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
above is subjected to cis-trans separation operations by a suitable means such as preparative high performance liquid chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)[C@@H]1CC[C@H](CC1)C1=CC=C(C=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)[C@H]1CC[C@H](CC1)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |